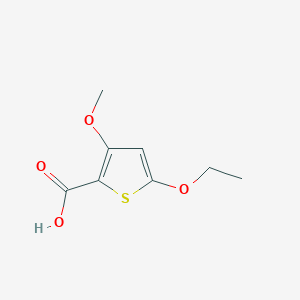
5-Ethoxy-3-methoxythiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-3-methoxythiophene-2-carboxylic acid is a thiophene derivative with the molecular formula C8H10O4S and a molecular weight of 202.23 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound, in particular, is characterized by its ethoxy and methoxy substituents on the thiophene ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-methoxythiophene-2-carboxylic acid can be achieved through various synthetic routes. . This method typically requires the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-3-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
5-Ethoxy-3-methoxythiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-3-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s ethoxy and methoxy groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxy-3-ethoxythiophene-2-carboxylic acid
- 5-Ethoxy-3-hydroxythiophene-2-carboxylic acid
- 5-Methoxy-3-hydroxythiophene-2-carboxylic acid
Uniqueness
5-Ethoxy-3-methoxythiophene-2-carboxylic acid is unique due to the specific arrangement of its ethoxy and methoxy groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
95202-08-7 |
|---|---|
Formule moléculaire |
C8H10O4S |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
5-ethoxy-3-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O4S/c1-3-12-6-4-5(11-2)7(13-6)8(9)10/h4H,3H2,1-2H3,(H,9,10) |
Clé InChI |
AOEHRZAZFQLYIJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(S1)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















